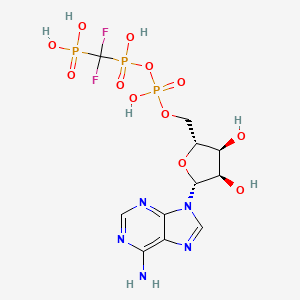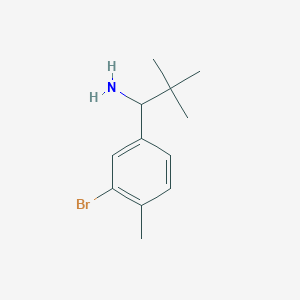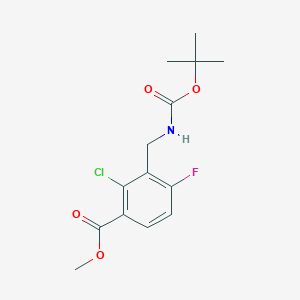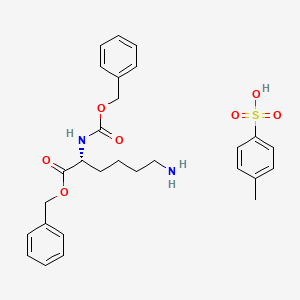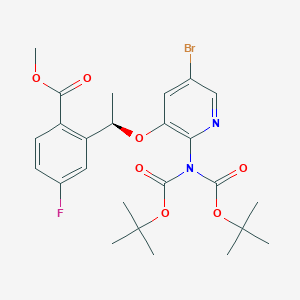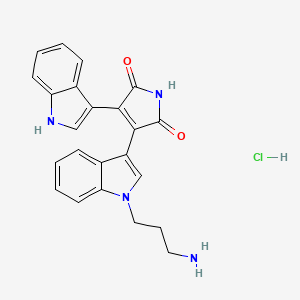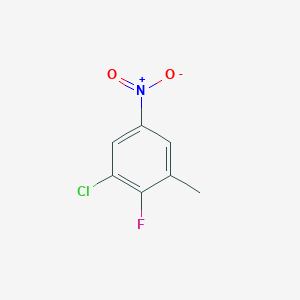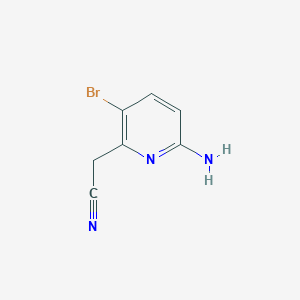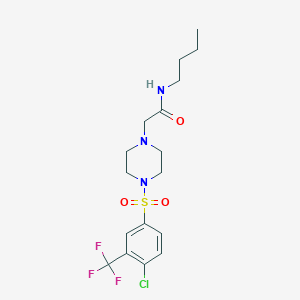
N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide is a complex organic compound with a molecular formula of C17H23ClF3N3O3S
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide typically involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and sulfonylation reactionsThe final step involves the sulfonylation of the piperazine derivative with a sulfonyl chloride reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents such as dichloromethane and toluene, along with catalysts and reagents like triethylamine and dimethylaminopyridine (DMAP) to facilitate the reactions .
化学反応の分析
Types of Reactions
N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted piperazine derivatives .
科学的研究の応用
N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide has several scientific research applications, including:
作用機序
The mechanism of action of N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The trifluoromethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
類似化合物との比較
Similar Compounds
N-Butyl-2-(4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetamide:
4-Chlorobenzotrifluoride: A simpler compound with similar functional groups but lacking the piperazine ring, resulting in different chemical behavior and applications.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents, leading to variations in their chemical and biological properties.
Uniqueness
This compound stands out due to its combination of a piperazine ring, a sulfonyl group, and a trifluoromethyl group, which together confer unique chemical reactivity and potential for diverse applications in research and industry .
特性
分子式 |
C17H23ClF3N3O3S |
|---|---|
分子量 |
441.9 g/mol |
IUPAC名 |
N-butyl-2-[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C17H23ClF3N3O3S/c1-2-3-6-22-16(25)12-23-7-9-24(10-8-23)28(26,27)13-4-5-15(18)14(11-13)17(19,20)21/h4-5,11H,2-3,6-10,12H2,1H3,(H,22,25) |
InChIキー |
FNOLVUICGQSMHX-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


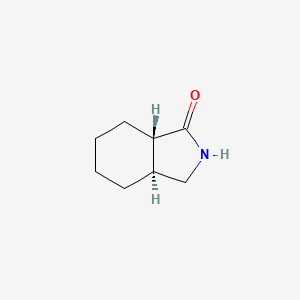
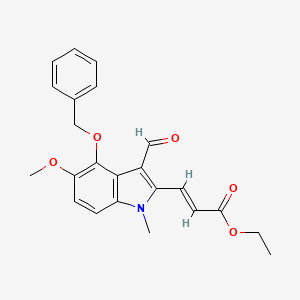
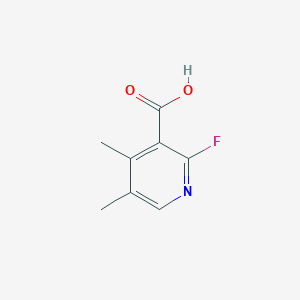
![6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15223560.png)
